N-(Carbamoylmethyl)taurine

Catalog No.
S005164
CAS No.
7365-82-4
M.F
C4H10N2O4S
M. Wt
182.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Carbamoylmethyl)taurine

CAS Number

7365-82-4

Product Name

N-(Carbamoylmethyl)taurine

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid

Molecular Formula

C4H10N2O4S

Molecular Weight

182.2 g/mol

InChI

InChI=1S/C4H10N2O4S/c5-4(7)3-6-1-2-11(8,9)10/h6H,1-3H2,(H2,5,7)(H,8,9,10)

InChI Key

DBXNUXBLKRLWFA-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)NCC(=O)N

Synonyms

ACES, acetamidotaurine, N-((carbamoylmethyl)amino)ethanesulfonic acid, N-(2-acetamido)-2-aminoethanesulfonic acid

Canonical SMILES

C(CS(=O)(=O)[O-])[NH2+]CC(=O)N

Description

The exact mass of the compound N-(Carbamoylmethyl)taurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166668. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. It belongs to the ontological category of amino sulfonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(Carbamoylmethyl)taurine, also known as N-(2-acetamido)-2-aminoethanesulfonic acid (ACES), is a synthetic zwitterionic compound. It is not naturally occurring and is primarily used as a Good's buffer in biochemical research. Good's buffers are known for their ability to maintain a stable pH within a specific range, making them valuable tools for biological experiments.


Molecular Structure Analysis

The key features of N-(Carbamoylmethyl)taurine's structure include (refer to [PUBCHEM] for a visualization of the molecule):

  • Amino sulfonic acid: It contains both an amine group (NH2) and a sulfonic acid group (SO3H). The amine group can accept a proton (H+), while the sulfonic acid group can donate a proton, contributing to its buffering capacity.
  • Carbamoyl group (CONH2): This group is attached to a methyl group (CH3) which is further linked to the amine group. The presence of the carbamoyl group influences the pKa of the molecule, making it a good buffer at a physiological pH range (around 6.9) [].
  • Zwitterionic: At physiological pH, both the amine and the sulfonic acid groups are ionized, resulting in a molecule with a positive and negative charge simultaneously. This zwitterionic nature contributes to its water solubility.

Chemical Reactions Analysis

Synthesis:

The specific synthesis pathway for N-(Carbamoylmethyl)taurine is not readily available in scientific literature. However, considering its structure, it is likely synthesized from taurine (2-aminoethanesulfonic acid) through a reaction with a carbamoylating agent, such as chloroacetamide [].

Decomposition:

The decomposition pathway of N-(Carbamoylmethyl)taurine under various conditions is not well documented in scientific research.

Other Relevant Reactions:

As a buffer, N-(Carbamoylmethyl)taurine reacts with acids and bases to maintain a constant pH. The specific reactions would depend on the buffering capacity of the solution and the pKa of the added acid or base.


Physical And Chemical Properties Analysis

  • Molecular Formula: C4H10N2O4S
  • Molecular Weight: 182.198 g/mol
  • Melting Point: Data not readily available in scientific literature.
  • Boiling Point: Data not readily available in scientific literature.
  • Solubility: Highly soluble in water.
  • Stability: Stable under normal storage conditions.

Buffering Agent

  • N-(Carbamoylmethyl)taurine functions as a Good's buffer, meaning it can maintain a stable pH within a specific range PubChem: . This property makes it useful for biological experiments where precise pH control is crucial for enzyme activity and other cellular processes NCBI Bookshelf: .

Physiological Role Investigations

  • Research suggests N-(Carbamoylmethyl)taurine may play a role in various physiological processes. Studies are investigating its potential involvement in areas like:
    • Osmoregulation (maintaining water balance) Article: Taurine and Glycine Betaine: Their Role in Cell Volume Regulation:
    • Neuromodulation (affecting nerve cell signaling) Article: N-Acetylcarnosine and N-(Carbamoylmethyl)taurine: Novel Osmoprotectants with Neuroprotective Potential:

XLogP3

-4.7

UNII

I5SPL5YVBY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 28 of 30 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

7365-82-4

Wikipedia

N-(carbamoylmethyl)taurine

General Manufacturing Information

Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-: ACTIVE

Dates

Modify: 2023-09-13

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